Luteolin 7-O-α-L-Rhamnoside
Description
Classification and Structural Context within Flavonoid Glycosides
Luteolin (B72000) 7-O-α-L-rhamnoside is classified as a glycosyloxyflavone. nih.govebi.ac.uk This classification signifies that it is a flavonoid, specifically a flavone (B191248), that has a sugar molecule attached via an oxygen atom. The systematic name for this compound is 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one. nih.gov
Flavone Backbone and Core Aglycone
The foundational structure of Luteolin 7-O-α-L-rhamnoside is its aglycone, luteolin. ebi.ac.uk Luteolin is a common flavone, a class of flavonoids characterized by a backbone derived from 2-phenylchromen-4-one. foodb.ca The structure of luteolin itself features hydroxyl groups at positions 5, 7, 3', and 4'. This specific arrangement of hydroxyl groups is significant to its chemical properties. mdpi.com
Glycosidic Linkage and Rhamnosyl Moiety Configuration (α-L)
The defining feature of this compound is the attachment of a rhamnose sugar to the luteolin backbone. This connection is a glycosidic bond, specifically an O-glycosidic bond, at the 7-position hydroxyl group of the luteolin molecule. nih.govebi.ac.uk The rhamnose unit is in the α-L-rhamnopyranoside form. microbiologyjournal.org The "α-L" designation is crucial as it describes the specific stereochemistry of the sugar moiety, which can influence the molecule's biological interactions. ontosight.ai The presence of L-rhamnose (6-deoxy-α-L-mannopyranose) is a key characteristic in many flavonoid glycosides. semanticscholar.org
Structural Relationship to Luteolin Aglycone and Other Glycosylated Derivatives
This compound is functionally related to its aglycone, luteolin. nih.gov Glycosylation, the process of adding a sugar moiety, significantly alters the properties of the aglycone, often enhancing its solubility in water. rsc.orgnih.gov Luteolin can be glycosylated at various positions, leading to a wide array of derivatives found in nature. For instance, besides the 7-O-glycosides, there are also 3'-O-glucosides, 4'-O-glucosides, and di-O-glucosides of luteolin. rsc.org The specific sugar and its linkage point contribute to the vast diversity of luteolin glycosides. researchgate.net For example, orientin (B1677486) is luteolin-8-C-glucoside, highlighting a different sugar and a C-C bond instead of a C-O bond. nih.gov The type of sugar and the glycosidic linkage are critical; for example, the difference between a β-D-glucosyl residue and an α-L-rhamnosyl moiety can significantly impact the compound's properties. nih.gov
Natural Occurrence and Distribution in Botanical Sources
This compound is a plant metabolite, found across a diverse range of plant species. nih.govebi.ac.uk Its presence contributes to the rich phytochemical tapestry of the plant kingdom.
Identification Across Diverse Plant Species
This compound has been isolated and identified from various plants. Early reports include its isolation from Crotalaria lachnophora. nih.govebi.ac.ukebi.ac.uk It has also been found in the heartwood of Terminalia bellerica and in Deverra tortuosa. microbiologyjournal.orgresearchgate.net Other notable sources include Cornulaca monacantha, Origanum vulgare (in a further glycosylated form), and Rhodiola rosea. nih.govnih.govresearchgate.net The presence of this compound in different plant families underscores its widespread distribution.
Significance in Phytochemical Diversity
The existence of this compound and its many structural relatives exemplifies the concept of phytochemical diversity. Plants produce a vast array of specialized metabolites, including a multitude of flavonoid glycosides. researchgate.net This diversity arises from variations in the core flavonoid structure (aglycone) and the nature, number, and position of attached sugar moieties. nih.gov This chemical variety is a result of the plant's metabolic processes and plays a role in its interaction with the environment. The study of these compounds is essential for understanding plant biochemistry and for the potential identification of molecules with interesting properties.
| Compound Name | Synonyms | Molecular Formula | PubChem CID |
| This compound | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)chromen-4-one; Luteolin-7-O-alpha-L-rhamnoside | C21H20O10 | 51358136 |
| Luteolin | 3',4',5,7-Tetrahydroxyflavone; Digitoflavone | C15H10O6 | 5280445 |
| Orientin | Luteolin-8-C-glucoside | C21H20O11 | 5281673 |
Overview of Research Trajectories for this compound
Research concerning this compound has progressed along several distinct, yet interconnected, trajectories. These investigations aim to understand its natural occurrence, characterize its biological effects, and explore its potential applications.
Phytochemical Isolation and Characterization: A foundational area of research involves the isolation and structural elucidation of this compound from various botanical sources. It has been identified as a constituent in the heartwood of Terminalia bellerica, the leaves and stems of Crotalaria lachnophora, and the aerial parts of Rhodiola rosea. ebi.ac.ukmicrobiologyjournal.orgresearchgate.net Studies have also reported its presence in New Zealand conifers of the Dacrydium genus and as a minor component in Origanum vulgare (oregano). tandfonline.comresearchgate.net This line of inquiry is crucial as it provides pure compounds for subsequent biological activity screening and helps to map the phytochemical landscape of different plant species.
Investigation of Antimicrobial Properties: A significant research trajectory has been the evaluation of its antimicrobial effects. A study demonstrated that this compound isolated from Terminalia bellerica exhibits broad-spectrum antimicrobial activity. microbiologyjournal.org The compound showed antibacterial effects against Gram-negative bacteria such as Escherichia coli, Salmonella Stanley, and Klebsiella pneumoniae, as well as the Gram-positive bacterium Bacillus anthracis. microbiologyjournal.org The same research also highlighted its antifungal activity against Aspergillus niger, Aspergillus flavus, and Chrysoporium tropicum. microbiologyjournal.org
Exploration of Antioxidant and Anti-inflammatory Potential: The potential antioxidant and anti-inflammatory properties of this compound are another active area of investigation, often in the context of the well-documented activities of its aglycone, luteolin. ontosight.aiebi.ac.ukfrontiersin.org Flavonoids, as a class, are recognized for their antioxidant effects, which can help protect cells from oxidative damage. ontosight.ai While direct studies on the glycoside are part of ongoing research, its potential to modulate inflammatory pathways is a key interest. ontosight.aifrontiersin.org For instance, research on extracts from Cardiospermum halicacabum, which contain various flavonoids, has shown significant antioxidant and anti-inflammatory activities in vitro. nih.gov
Enzyme Inhibition and Multi-Target Research: A more recent and highly specific research trajectory explores the potential of this compound as a multi-target enzyme inhibitor. One study investigated its inhibitory activity against three distinct metabolic enzymes: alpha-amylase, tyrosinase, and hyaluronidase (B3051955). researchgate.net Notably, the study found that this compound was a more potent inhibitor of hyaluronidase compared to its aglycone, luteolin. researchgate.net This suggests that the rhamnose sugar moiety at the 7-position plays a crucial role in its interaction with this particular enzyme, highlighting a research direction for its development as a potential promiscuous inhibitor for conditions related to these enzymes. researchgate.net
Interactive Data Tables
Table 1: Summary of Research Findings for this compound
| Research Area | Key Finding | Source/Model System |
|---|---|---|
| Antimicrobial Activity | Exhibited antibacterial effects against Escherichia coli, Salmonella Stanley, Bacillus anthracis, and Klebsiella pneumoniae. microbiologyjournal.org | Isolated from Terminalia bellerica. microbiologyjournal.org |
| Antimicrobial Activity | Showed antifungal activity against Aspergillus niger, Aspergillus flavus, and Chrysoporium tropicum. microbiologyjournal.org | Isolated from Terminalia bellerica. microbiologyjournal.org |
| Enzyme Inhibition | Identified as a multi-target inhibitor for alpha-amylase, tyrosinase, and hyaluronidase. researchgate.net | In vitro enzyme assays. researchgate.net |
| Enzyme Inhibition | The glycoside form showed more potent inhibitory activity toward hyaluronidase than the luteolin aglycone. researchgate.net | In vitro enzyme assays and molecular docking simulation. researchgate.net |
| Phytochemical Analysis | Isolated and identified from the heartwood of Terminalia bellerica. microbiologyjournal.org | 95% ethanolic extract of heartwood. microbiologyjournal.org |
| Phytochemical Analysis | Isolated from Crotalaria lachnophora. nih.govebi.ac.uk | Plant extract analysis. ebi.ac.uk |
| Phytochemical Analysis | Identified in the aerial parts of Rhodiola rosea. researchgate.net | HPLC-ESI-MS/MS Spectrometry. researchgate.net |
| Phytochemical Analysis | Reported for the first time in the conifer genus Phyllocladus. researchgate.net | Foliage analysis. researchgate.net |
Properties
CAS No. |
18016-54-1 |
|---|---|
Molecular Formula |
C₂₁H₂₀O₁₀ |
Molecular Weight |
432.38 |
Synonyms |
3’,4’,5,7-Tetrahydroxy-flavone 7-Rhamnoside; Luteolin 7-α-L-Rhamnopyranoside; 7-[(6-Deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one; Luteolin 7-O-Rhamnoside; _x000B_ |
Origin of Product |
United States |
Analytical and Isolation Methodologies for Luteolin 7 O α L Rhamnoside
Structural Elucidation and Identification Techniques
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) coupled with liquid chromatography (LC) is a cornerstone for the structural elucidation of Luteolin (B72000) 7-O-α-L-rhamnoside. Techniques such as Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (QTOF) mass spectrometry provide high-resolution mass data, enabling the determination of the elemental composition and the study of fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique is instrumental in separating Luteolin 7-O-α-L-rhamnoside from complex mixtures and subsequently providing mass information for its identification. In a typical analysis, the compound with the molecular formula C21H20O10 will exhibit a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 431.09793. nih.gov
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): ESI is a soft ionization technique that allows the molecule to be ionized with minimal fragmentation, preserving the molecular ion. Subsequent fragmentation of this ion in the mass spectrometer (tandem MS or MS/MS) provides structural information. For this compound, the [M-H]⁻ ion at m/z 431.09 will produce a significant fragment ion at m/z 285.04, which corresponds to the luteolin aglycone after the loss of the rhamnoside moiety. nih.govakjournals.com This characteristic loss is a key identifier for the compound.
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS): QTOF-MS/MS offers high mass accuracy and resolution, which is critical for the unambiguous identification of compounds in complex samples. akjournals.comoup.com This technique has been successfully used to identify flavonoids, including derivatives of luteolin, in various plant extracts. akjournals.com
Collision-Induced Dissociation (CID) Spectrum Analysis: CID is the method used to fragment the selected precursor ions in tandem mass spectrometry. The resulting CID spectrum is a fingerprint of the molecule. For this compound, the CID spectrum of the [M-H]⁻ ion prominently shows the fragment at m/z 284.93, representing the luteolin aglycone. nih.gov Further fragmentation of this aglycone ion can also be observed, providing more detailed structural information. nih.govresearchgate.net
Table 1: Mass Spectrometric Data for this compound
| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ion (m/z) | Fragment Identity | Reference |
| ESI | 431.09 | 285.04 | Luteolin aglycone | nih.govakjournals.com |
| CID | 430.99 | 284.93 | Luteolin aglycone | nih.gov |
| UPLC-ESI-Q-TOF-MS/MS | 431.0988 | 285.0398 | Luteolin aglycone | akjournals.com |
Quantitative Determination and Profiling Methods
Accurate quantification of this compound is essential for various applications, including quality control of herbal medicines and phytochemical research. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC methods, often coupled with UV or MS detectors, provide the necessary separation and detection capabilities for the quantification of this compound. pan.olsztyn.plpan.olsztyn.pl The method's performance is evaluated through validation parameters to ensure reliability. mdpi.comkoreascience.kr For instance, a validated HPLC method for the quantification of various flavonoids, including luteolin glycosides, in plant extracts demonstrated good accuracy, precision, and linearity. koreascience.kr
Specialized Detection Systems (e.g., Diode Array Detection (DAD))
Diode Array Detection (DAD) is a powerful detector for HPLC that provides spectral information across a range of wavelengths simultaneously. This is particularly useful for identifying and quantifying phenolic compounds like this compound, which have characteristic UV-Vis absorption spectra. The combination of HPLC-DAD allows for both quantification and confirmation of the peak identity based on its UV spectrum. nih.govmdpi.com
Targeted Enrichment Approaches (e.g., Molecularly Imprinted Solid-Phase Microextraction (MIP-SPME))
For the analysis of this compound in complex matrices where it may be present at low concentrations, a sample enrichment step is often necessary. Molecularly Imprinted Solid-Phase Microextraction (MIP-SPME) is a highly selective sample preparation technique. ebi.ac.uk MIPs are polymers synthesized with template-specific recognition sites that can selectively bind to the target analyte. researchgate.net This technique has been developed for the selective extraction of luteolin and its metabolites, demonstrating its potential for the targeted enrichment of this compound from complex samples prior to chromatographic analysis. ebi.ac.ukmdpi.com The use of MIPs in solid-phase extraction (SPE) has shown high recovery rates for flavonoids like quercetin (B1663063) from complex beverages such as red wine. acs.org
Method Validation for Reproducible Research Outcomes
To ensure that analytical results are reliable and reproducible, the methods used for the quantification of this compound must be thoroughly validated. mdpi.com Method validation is performed according to guidelines from organizations like the International Conference on Harmonisation (ICH). nih.govmdpi.com Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Validated HPLC methods for the quantification of luteolin derivatives in plant extracts have been reported, demonstrating the reliability of these methods for routine analysis. koreascience.krmdpi.com
Biosynthesis and Metabolic Transformations of Luteolin 7 O α L Rhamnoside
Plant Biosynthetic Pathways of Flavonoid Glycosides
The synthesis of flavonoid glycosides in plants is a multi-step process involving enzymes from several major classes, including lyases, ligases, synthases, and transferases. The pathway can be broadly divided into the formation of the core flavonoid structure and subsequent modifications like glycosylation.
The biosynthesis of the luteolin (B72000) backbone begins with the general phenylpropanoid pathway, which utilizes the amino acid phenylalanine. nih.govwikipedia.org This core pathway converges with the acetate (B1210297) pathway to construct the characteristic C6-C3-C6 skeleton of flavonoids. oup.com
Phenylpropanoid Pathway : The process starts when phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . nih.gov Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid. nih.govoup.com This molecule is then activated by 4-coumaroyl-CoA ligase (4CL) to form p-coumaroyl-CoA, a key precursor for flavonoid synthesis. nih.govresearchgate.net
Flavonoid Backbone Formation : The flavone (B191248) core is assembled by the enzyme chalcone (B49325) synthase (CHS) , which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the Krebs cycle) to form naringenin (B18129) chalcone. wikipedia.orgresearchgate.net
Isomerization and Aromatization : Chalcone isomerase (CHI) then facilitates the stereospecific cyclization of naringenin chalcone into the flavanone (B1672756) known as naringenin. oup.comnih.gov To form the flavone structure of luteolin, naringenin must first be hydroxylated at the 3' position of the B-ring by flavonoid 3'-hydroxylase (F3'H) to yield eriodictyol. Following this, flavone synthase (FNS) introduces a double bond into the C-ring of eriodictyol, creating the final flavone aglycone, luteolin (3′,4′,5,7-tetrahydroxy flavone). researchgate.netnih.gov
Key Enzymes in Luteolin Aglycone Biosynthesis
| Enzyme | Abbreviation | Function in Pathway |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts Phenylalanine to Cinnamic Acid nih.gov |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates Cinnamic Acid to p-Coumaric Acid oup.com |
| 4-Coumaroyl-CoA ligase | 4CL | Activates p-Coumaric Acid to p-Coumaroyl-CoA nih.gov |
| Chalcone Synthase | CHS | Condenses p-Coumaroyl-CoA and Malonyl-CoA to form Chalcone researchgate.net |
| Chalcone Isomerase | CHI | Cyclizes Chalcone to a Flavanone (Naringenin) oup.com |
| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates Naringenin to form Eriodictyol oup.com |
| Flavone Synthase | FNS | Converts the flavanone Eriodictyol to the flavone Luteolin researchgate.net |
Glycosylation is typically the final step in flavonoid biosynthesis and is critical for their stability, solubility, and storage within the plant cell. cas.cz This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs) , which transfer a sugar moiety from an activated nucleotide sugar, such as UDP-rhamnose, to an acceptor molecule like luteolin. nih.govoup.com
The formation of Luteolin 7-O-α-L-rhamnoside involves a specific UGT that recognizes the hydroxyl group at the C7 position of the luteolin aglycone. This enzyme, a flavonol 7-O-rhamnosyltransferase , facilitates the transfer of a rhamnose group from UDP-rhamnose to this position. nih.gov While the specific enzyme for luteolin in many species is not fully characterized, studies in model plants like Arabidopsis thaliana have identified UGTs, such as UGT89C1, that are responsible for the 7-O-rhamnosylation of flavonols, demonstrating the existence and mechanism of this enzymatic class. nih.gov This process enhances the chemical diversity of flavonoids and is believed to play a role in regulating plant development and hormone homeostasis. nih.gov
Mammalian Metabolic Disposition Studies (Preclinical Focus)
When ingested by mammals, flavonoid glycosides like this compound undergo extensive Phase I and Phase II metabolism, primarily in the intestine and liver. The aglycone, luteolin, which may be released by gut microbiota, is the primary substrate for these enzymatic transformations. The main goal of this metabolism is to increase the water solubility of the lipophilic flavonoid, thereby facilitating its excretion. researchgate.net
Glucuronidation is a major Phase II metabolic pathway for flavonoids. frontiersin.org This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which conjugate glucuronic acid from the donor UDP-glucuronic acid (UDPGA) to the hydroxyl groups of the flavonoid aglycone. benthamdirect.com Luteolin has multiple hydroxyl groups available for glucuronidation. In preclinical models, it has been shown that various UGT isoforms, including UGT1A1 and UGT1A9, are capable of metabolizing flavonoids. frontiersin.orgnih.gov This conjugation results in the formation of luteolin glucuronides, such as luteolin-7-O-glucuronide, which are more polar and readily eliminated from the body via urine or bile. nih.govmdpi.com
Luteolin possesses a catechol structure (two adjacent hydroxyl groups) on its B-ring, making it a prime substrate for the enzyme Catechol-O-methyltransferase (COMT) . wikipedia.org COMT is a key Phase II enzyme that transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the catechol hydroxyls. nih.gov This methylation reaction inactivates the catechol moiety and is a significant step in the metabolism of catechol-containing compounds, including neurotransmitters and flavonoids. wikipedia.orgnih.gov The methylation of luteolin by COMT can result in metabolites such as chrysoeriol (B190785) (luteolin 3'-O-methyl ether). This process occurs in various tissues, with the liver and kidney showing the highest COMT activity. nih.gov
Sulfation is another important Phase II conjugation reaction involved in the metabolism of flavonoids. This process is mediated by sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group (SO3-) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the flavonoid. nih.gov Luteolin can be sulfated at various positions, leading to the formation of luteolin monosulfates or disulfates. nih.govnih.gov Like glucuronidation, sulfation significantly increases the water solubility of luteolin, preparing it for renal or biliary excretion. Chemoenzymatic preparation has successfully produced various sulfated metabolites of luteolin, which serve as authentic standards for metabolic studies. nih.gov
Key Metabolic Pathways for Luteolin in Mammals
| Metabolic Pathway | Key Enzyme Family | Function/Reaction | Resulting Metabolite Type |
|---|---|---|---|
| Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | Conjugation of glucuronic acid to hydroxyl groups benthamdirect.com | Luteolin glucuronides |
| Methylation | Catechol-O-Methyltransferases (COMTs) | Transfer of a methyl group to a catechol hydroxyl group wikipedia.org | Methylated luteolin (e.g., Chrysoeriol) |
| Sulfation | Sulfotransferases (SULTs) | Conjugation of a sulfonate group to hydroxyl groups nih.gov | Luteolin sulfates |
Table of Mentioned Compounds
Interplay of Phase II Metabolic Enzymes in Disposition
The disposition of this compound is intricately regulated by a coordinated interplay between Phase II metabolic enzymes and efflux transporters. Following the initial deglycosylation to its aglycone, luteolin, by intestinal enzymes or gut microbiota, the resulting aglycone undergoes extensive Phase II metabolism, primarily in the enterocytes and hepatocytes. The key enzymes involved in this process are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which catalyze the conjugation of glucuronic acid and sulfate (B86663) groups, respectively, to the hydroxyl moieties of luteolin.
This biotransformation results in the formation of more water-soluble and readily excretable metabolites, such as luteolin glucuronides and sulfates. Research on luteolin has shown that glucuronidation is a predominant metabolic pathway. Studies have identified several UGT isoforms involved in the glucuronidation of luteolin, with varying regioselectivity. For instance, in rats, luteolin is metabolized into at least three different glucuronide isomers.
| Protein Family | Specific Enzymes/Transporters | Function | Cellular Location |
| Phase II Enzymes | UDP-glucuronosyltransferases (UGTs) | Glucuronidation of luteolin | Enterocytes, Hepatocytes |
| Sulfotransferases (SULTs) | Sulfation of luteolin | Enterocytes, Hepatocytes | |
| Efflux Transporters | Multidrug Resistance-Associated Protein 2 (MRP2) | Efflux of luteolin conjugates | Apical membrane of enterocytes and hepatocytes |
Microbial Biotransformation and Gut Microbiota Metabolism
The gut microbiota plays a pivotal role in the biotransformation of this compound, significantly influencing its bioavailability and the nature of its bioactive metabolites. As a glycoside, this compound is generally not absorbed in its intact form in the upper gastrointestinal tract. Instead, it travels to the colon, where it is subjected to extensive metabolism by the resident commensal microorganisms.
Degradation and Modification by Commensal Microorganisms
The initial and rate-limiting step in the microbial metabolism of Lute
Investigation of this compound Reveals Limited Research on Specific Molecular and Cellular Mechanisms
An in-depth review of available scientific literature indicates a significant gap in the in vitro research concerning the specific molecular and cellular mechanisms of action for the chemical compound this compound. Despite extensive investigation into its aglycone, luteolin, and other glycosidic forms like luteolin-7-O-glucoside, data focusing solely on the rhamnoside variant's interaction with key intracellular signaling cascades is not available.
The requested investigation centered on the compound's potential to modulate several critical pathways involved in cellular processes such as inflammation, proliferation, and oxidative stress. These pathways include:
Nuclear Factor-kappa B (NF-κB) Pathway: A primary regulator of inflammatory responses.
Mitogen-Activated Protein Kinase (MAPK) Signaling (p38, ERK, JNK): Crucial for cellular responses to a wide range of stimuli.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: A key signaling cascade in immunity and cell growth.
Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K-AKT) Pathway: Central to cell survival, growth, and metabolism.
Nuclear Factor-Erythroid 2 Related Factor 2/Heme Oxygenase-1 (Nrf2/HO-1) Axis: The primary pathway for cellular defense against oxidative stress.
NOD-, LRR- and Pyrin Domain-Containing Protein 3 (NLRP3) Inflammasome Pathway: A critical component of the innate immune system involved in inflammation.
While numerous studies detail the effects of luteolin on these pathways, demonstrating its anti-inflammatory, antioxidant, and anti-proliferative properties through their modulation, this information cannot be directly extrapolated to this compound. The presence and type of the sugar moiety (in this case, rhamnose) attached to the luteolin backbone can significantly alter the compound's bioavailability, solubility, and interaction with molecular targets. Research on other luteolin glycosides, such as luteolin-7-O-glucoside, has shown that they possess distinct biological activity profiles compared to the aglycone, further underscoring the need for specific investigation of each glycoside.
Consequently, due to the absence of dedicated in vitro studies on this compound for the specified signaling cascades, a detailed, evidence-based article adhering to the requested outline cannot be generated at this time. Further research is required to elucidate the specific molecular and cellular mechanisms of this particular compound.
Based on a thorough review of the available scientific literature, it is not possible to generate a detailed article on the specific compound “this compound” that adheres to the provided outline. The existing body of in vitro research focuses overwhelmingly on the aglycone form, Luteolin, and to a lesser extent, on other glycoside forms such as Luteolin-7-O-glucoside.
There is a significant lack of specific studies investigating the molecular and cellular mechanisms of action for this compound concerning its impact on inflammatory mediators and its cellular effects in research models as detailed in the request.
While extensive research exists for Luteolin and Luteolin-7-O-glucoside, demonstrating their effects on:
Cytokine production: Modulation of IL-6, TNF-α, and IL-1β. spkx.net.cnmdpi.commdpi.comnih.gov
Inflammatory enzymes: Inhibition of COX-2 and iNOS expression. mdpi.comresearchgate.netnih.govnih.gov
Nitric oxide production: Suppression of NO overproduction in inflammatory conditions. researchgate.netnih.govnih.govinabj.orgnih.gov
Cell proliferation and apoptosis: Regulation of viability and induction of apoptosis in various cancer cell lines. nih.govoncotarget.commdpi.comnih.gov
These findings are specific to those compounds. Attributing these specific mechanisms and effects to this compound without direct experimental evidence would be scientifically inaccurate and speculative. The biological activity of flavonoid glycosides can vary significantly based on the type of sugar moiety attached, which affects absorption, bioavailability, and interaction with cellular targets. Therefore, generating the requested article with the required level of scientific accuracy and detail is not feasible at this time.
Investigation of Molecular and Cellular Mechanisms of Action in Vitro Research
Cellular Responses and Phenotypic Effects in Research Models
Inhibition of Cell Migration (e.g., in cancer metastasis models)
Currently, there is a lack of specific scientific literature detailing the direct effects of Luteolin (B72000) 7-O-α-L-Rhamnoside on the inhibition of cell migration in cancer metastasis models. While related compounds such as luteolin and its glucoside derivatives have been investigated for these properties, dedicated studies on the rhamnoside variant are not available in the reviewed scientific literature. nih.govnih.govresearchgate.net
Enzyme Inhibition and Receptor Interaction Studies
Tyrosinase Inhibition Mechanisms
Specific studies detailing the kinetic and mechanistic pathways by which Luteolin 7-O-α-L-Rhamnoside inhibits the enzyme tyrosinase are not prominently available in current scientific research. Investigations into other forms of luteolin, such as its aglycone and sulfated forms, have been conducted, but these findings cannot be directly extrapolated to the rhamnoside derivative due to structural differences that influence enzyme-substrate interactions. nih.govresearchgate.netmdpi.comnih.gov
Glycosidase Enzyme Activity (e.g., α-Amylase, α-Glucosidase)
Detailed in vitro studies focusing specifically on the inhibitory activity of this compound against α-Amylase and α-Glucosidase are limited. Research on structurally similar compounds, including luteolin and Luteolin-7-O-glucoside, has demonstrated significant inhibitory effects on these enzymes, which are key in carbohydrate metabolism. nih.govresearchgate.net However, the specific impact of the α-L-rhamnoside moiety on the inhibitory potency and mechanism requires direct investigation.
Kinase Inhibition (e.g., DAPK1)
There is no specific research available that investigates the inhibitory effect of this compound on Death-Associated Protein Kinase 1 (DAPK1). While the broader class of flavonoids, including luteolin, has been studied for interactions with various kinases such as Akt and MAPKs, the specific activity related to DAPK1 and this particular luteolin glycoside has not been documented. nih.govmdpi.commdpi.com
Antiviral Mechanisms (e.g., influenza virus PA-Nter endonuclease)
The antiviral potential of luteolin derivatives has been a subject of significant research, particularly their ability to inhibit the influenza virus PA-Nter endonuclease, an essential enzyme for viral replication. The mechanism involves the chelation of metal ions (Mg²⁺ or Mn²⁺) in the enzyme's catalytic site. nih.govmdpi.com
Structural analysis has revealed that the 3',4'-dihydroxyphenyl moiety on the B-ring of luteolin is crucial for potent inhibitory activity. nih.govmdpi.com However, modifications at the C-7 position, where the α-L-rhamnoside group is attached in this compound, have been shown to be critical for this inhibitory action. Research on C-7 modified luteolin derivatives demonstrated that bio-isosteric replacement of the C-7 hydroxyl group led to compounds with inhibitory potencies that were one order of magnitude lower than the parent luteolin. nih.govmdpi.com
A study that specifically tested cynaroside (B7765609) (Luteolin-7-O-β-D-glucoside) found that the introduction of a bulky glucose residue at the C-7 position resulted in an almost complete loss of inhibition against the PA-Nter endonuclease. mdpi.com This suggests that a large sugar moiety, such as α-L-rhamnoside, at the C-7 position likely creates steric hindrance, impeding the flavonoid's ability to properly orient and bind within the active site of the endonuclease. This dramatically reduces its inhibitory efficacy compared to the unmodified luteolin aglycone. mdpi.com
| Compound | Target Enzyme | IC50 Value | Implication for this compound |
| Luteolin | Influenza PA-Nter Endonuclease | ~72 nM nih.gov | High potency of the base molecule. |
| Luteolin-7-O-β-D-glucoside | Influenza PA-Nter Endonuclease | 32 µM mdpi.com | A bulky sugar at C-7 drastically reduces activity. |
| C-7 Modified Luteolin Derivatives | Influenza PA-Nter Endonuclease | 10x lower potency than Luteolin nih.govmdpi.com | Modification at the C-7 position is detrimental to inhibitory activity. |
Antioxidative Stress Modulation at the Cellular Level
This compound has been identified as a constituent in plant extracts that exhibit cellular antioxidant activity. researchgate.net The antioxidant properties of flavonoids are generally attributed to their ability to scavenge free radicals and chelate metals, a function conferred by their specific molecular structure, particularly the arrangement of hydroxyl groups. mdpi.com
The addition of a sugar group to a flavonoid aglycone, creating a glycoside like this compound, increases the molecule's polarity. This modification can enhance its antioxidant activity by improving its interaction with cellular components and its ability to inhibit processes like lipid peroxidation. mdpi.com Luteolin and its glycosides can exert their antioxidant effects through direct mechanisms, such as neutralizing reactive oxygen species (ROS), and by modulating endogenous antioxidant defenses. researchgate.net This includes the potential activation of cellular signaling pathways like the Nrf2 pathway, which upregulates the expression of protective enzymes such as heme oxygenase-1 (HO-1), a key player in maintaining cellular redox homeostasis. researchgate.net While the precise mechanisms for this compound require more specific investigation, its structural characteristics suggest it contributes to cellular protection against oxidative stress.
Direct Free Radical Scavenging Capabilities
This compound demonstrates the ability to directly scavenge free radicals, a key mechanism in preventing oxidative damage. This activity is often attributed to the hydrogen-donating ability of the hydroxyl groups on its flavonoid structure, which can neutralize reactive oxygen species (ROS).
One of the standard methods to evaluate this capability is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this test, the compound's ability to decolorize the stable DPPH radical is measured. Research on various plant extracts containing this compound and related luteolin glycosides has confirmed their scavenging activity. For instance, studies on luteolin 7-O-rutinoside, a structurally similar compound, showed that one molecule could scavenge 2.5 molecules of the DPPH radical, highlighting the inherent radical-scavenging potential of such glycosides. koreascience.kr The presence of the rhamnose sugar attached to the luteolin core is believed to influence its solubility and bioavailability, which can, in turn, affect its antioxidant efficacy in different experimental systems.
| Assay | Compound | Observed Activity | Reference |
| DPPH Radical Scavenging | Luteolin 7-O-rutinoside (related compound) | 1 molecule scavenged 2.5 molecules of DPPH radical | koreascience.kr |
Protection Against Oxidative Damage
Beyond direct radical scavenging, research has investigated the protective effects of luteolin and its glycosides against cellular damage induced by oxidative agents like hydrogen peroxide (H₂O₂). While studies focusing specifically on this compound are limited, research on the closely related Luteolin 7-O-glucoside provides insights into the potential cytoprotective mechanisms. These studies show that luteolin glycosides can protect cells from H₂O₂-induced damage, suggesting they may help preserve cell viability and integrity in the face of oxidative insults. nih.gov This protection is crucial as it indicates a potential to mitigate the cellular damage that underlies many chronic diseases. The mechanism likely involves stabilizing cellular membranes and preventing the oxidation of vital cellular components like lipids, proteins, and DNA.
Enhancement of Endogenous Antioxidant Systems
A sophisticated antioxidant defense mechanism involves the upregulation of the body's own antioxidant enzymes. The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of this process. mdpi.com When activated, Nrf2 translocates to the nucleus and initiates the transcription of genes for a variety of antioxidant and cytoprotective enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govekb.eg
Studies on luteolin and its glycosides have shown that they can activate this Nrf2 pathway. researchgate.net For example, research on luteolin and luteolin-7-O-glucoside demonstrated their ability to induce the expression of heme oxygenase-1 (HO-1), an enzyme with significant antioxidant activity, through the Nrf2/MAPK signaling cascade in RAW 264.7 cells. researchgate.net This suggests that this compound may act not just as a direct antioxidant but also as an indirect one by strengthening the cell's innate defense mechanisms against oxidative stress. However, direct evidence confirming this specific mechanism for this compound is still an area for further investigation.
Preclinical in Vivo Efficacy Studies in Animal Models
Anti-inflammatory Research Models
The anti-inflammatory properties of Luteolin (B72000) and its derivatives have been extensively evaluated in models of intestinal and neuroinflammation.
Studies have demonstrated the potential therapeutic effects of Luteolin in models of Inflammatory Bowel Disease (IBD). In a mouse model of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), Luteolin treatment significantly mitigated the disease activity index, reduced the shortening of the colon, and improved histological damage. mdpi.comnih.gov This was associated with a decrease in the expression of inflammatory mediators, including tumor necrosis factor (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). mdpi.com Furthermore, Luteolin administration was shown to inhibit the infiltration of macrophages into the colonic mucosa. nih.gov
A related compound, Luteolin-7-O-glucoside, has also been studied in DSS-induced ulcerative colitis in mice. Treatment with Luteolin-7-O-glucoside improved outcomes such as weight loss and colon shortening and reduced the disease activity index score. phcog.com It significantly decreased the overexpression of pro-inflammatory cytokines including IL-6, TNF-α, and IL-1β. phcog.com At a cellular level, in a co-culture model of intestinal epithelial Caco-2 cells and RAW264.7 macrophages, Luteolin suppressed the expression of TNF-α and other pro-inflammatory cytokines in the macrophages. nih.gov
Table 1: Efficacy in Intestinal Inflammation Models
| Model | Compound Tested | Key Findings |
|---|---|---|
| Dextran Sulfate Sodium (DSS)-Induced Colitis (Mouse) | Luteolin | Ameliorated colon shortening and histological score; inhibited macrophage infiltration. mdpi.comnih.gov |
| DSS-Induced Ulcerative Colitis (Mouse) | Luteolin-7-O-glucoside | Reduced colon shortening and weight loss; decreased DAI score; lowered levels of IL-6, IL-1β, IL-18, and TNF-α. phcog.com |
Luteolin has shown significant anti-neuroinflammatory effects in models utilizing lipopolysaccharide (LPS)-stimulated BV2 microglial cells. In this in vitro model, Luteolin effectively suppresses the production of inflammatory mediators. nih.gov Studies have shown that Luteolin inhibits the overproduction of pro-inflammatory cytokines such as TNF-α and interleukin-1β (IL-1β). nih.gov It also downregulates inflammatory mediators like nitric oxide (NO). nih.gov This inhibition of inflammatory responses is linked to its ability to modulate signaling pathways within the microglial cells. nih.gov
In vivo studies support these findings. In mouse models where neuroinflammation was induced by LPS, Luteolin treatment was shown to alleviate cognitive impairments. nih.gov This neuroprotective effect was attributed to its ability to inhibit the overproduction of inflammatory cytokines in the hippocampus and cortex of the brain. nih.gov
Table 2: Efficacy in Neuroinflammation Models
| Model | Compound Tested | Key Findings |
|---|---|---|
| LPS-stimulated BV2 microglial cells | Luteolin | Suppressed levels of pro-inflammatory cytokines (TNF-α, IL-1β) and inflammatory mediators (NO). nih.gov |
Investigation in Cancer Progression Models
The potential of Luteolin to interfere with cancer progression, particularly metastasis, has been a subject of preclinical investigation.
In murine models of triple-negative breast cancer (TNBC), Luteolin has demonstrated an ability to suppress lung metastasis. nih.govmdpi.com Both in vitro and in vivo studies have shown that Luteolin treatment can reduce the migration and invasion of highly metastatic TNBC cells. nih.gov In a xenograft model, Luteolin markedly inhibited the formation of lung metastases. nih.gov The mechanism behind this effect appears to be linked to the reversal of the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov This includes the downregulation of mesenchymal markers like N-cadherin and vimentin (B1176767) and the upregulation of epithelial markers such as E-cadherin. nih.gov
Table 3: Efficacy in Cancer Metastasis Models
| Model | Compound Tested | Key Findings |
|---|
Neurological and Neuroprotective Models
The neuroactive properties of Luteolin have been explored in animal models of epilepsy.
Luteolin has demonstrated anticonvulsant effects in chemically induced seizure models. In a pentylenetetrazole (PTZ)-induced seizure model in mice, pretreatment with Luteolin was effective in providing protection against mortality. nih.gov It also significantly delayed the onset of myoclonic jerks and clonic seizures in a dose-dependent manner. nih.gov In a PTZ-induced kindling model, which represents a more chronic form of epilepsy, Luteolin significantly prevented the development of kindling and decreased the seizure score. nih.gov These anticonvulsant effects are associated with antioxidant activity, as Luteolin treatment restored levels of reduced glutathione (B108866) (GSH) and decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the brain. nih.gov However, other studies have found no consistent anticonvulsant actions of Luteolin in models such as the 6 Hz, maximal electroshock (MEST), and PTZ tests. nih.gov
Table 4: Efficacy in Chemically Induced Seizure Models
| Model | Compound Tested | Key Findings |
|---|---|---|
| Pentylenetetrazole (PTZ)-Induced Seizures (Mouse) | Luteolin | Delayed onset of myoclonic jerks and clonic seizures; provided 100% protection from mortality at effective doses. nih.gov |
| PTZ-Induced Kindling (Mouse) | Luteolin | Significantly prevented kindling development and decreased seizure scores; restored GSH and decreased MDA levels in the brain. nih.gov |
Antidiabetic Research in Animal Models
Research into the antidiabetic properties of luteolin and its derivatives has shown promising results in various animal models, focusing on glucose regulation and the protection of pancreatic tissue.
Glucose Homeostasis Regulation
Studies on diabetic animal models indicate that luteolin and its glycosides can significantly improve glucose metabolism.
Luteolin and Luteolin 7-O-glucoside (LUG): In a study using KK-A(y) mice, a model for type 2 diabetes, both luteolin (LU) and LUG demonstrated significant antidiabetic effects. Administration of these compounds improved key metabolic markers, including blood glucose, HbA1c, and insulin (B600854) levels nih.govdntb.gov.ua. The research highlighted that while both compounds were effective, luteolin more potently ameliorated diabetes than LUG, potentially due to a greater inhibitory effect on lipid synthesis nih.gov.
Luteolin: In streptozotocin (B1681764) (STZ)-induced diabetic rats, oral supplementation with luteolin for 21 days led to a significant decrease in blood glucose levels nih.govresearchgate.net. The compound also improved the oral glucose tolerance test (OGTT) results, indicating better glycemic control nih.gov.
Luteolin 7-O-rutinoside: While most studies are in vitro, one report noted that Luteolin 7-O-rutinoside stimulates insulin release and improves glucose homeostasis in db/db mice nih.gov. This compound was shown to protect pancreatic RIN-5F cells from high-glucose-induced toxicity and promote glucose absorption and homeostasis nih.govnih.gov.
The table below summarizes the effects of Luteolin and Luteolin 7-O-glucoside on key diabetic parameters in KK-A(y) mice.
| Compound | Effect on Blood Glucose | Effect on HbA1c | Effect on Insulin Levels |
| Luteolin (LU) | Significantly Improved | Significantly Improved | Significantly Improved |
| Luteolin 7-O-glucoside (LUG) | Significantly Improved | Significantly Improved | Significantly Improved |
Data derived from studies on KK-A(y) mice nih.govdntb.gov.ua.
Pancreatic Protective Effects
Luteolin and its derivatives have been shown to protect pancreatic β-cells, which are responsible for insulin production.
Luteolin: In STZ-induced diabetic rats, luteolin administration markedly reversed the cellular damage to the pancreas caused by the diabetic state nih.govresearchgate.net. In vitro studies further support that luteolin protects pancreatic β-cells from apoptosis (cell death) induced by lipotoxicity and alleviates oxidative stress by reducing reactive oxygen species (ROS) mdpi.com.
Luteolin 7-O-rutinoside: This compound has demonstrated a protective effect on pancreatic cells by reducing oxidative stress and enhancing insulin sensitivity nih.gov. Studies on rat pancreatic β-cells (RIN-5F) showed it could protect them from the toxic effects of high glucose concentrations nih.govnih.gov. This protection is associated with the downregulation of inflammatory markers such as TNF-α and NF-κb nih.gov.
Antiviral Activity in Preclinical Infection Models
While direct evidence for Luteolin 7-O-α-L-Rhamnoside against Tick-Borne Encephalitis Virus (TBEV) is not available, research on a related derivative has shown efficacy in an animal model of TBEV infection.
7,3'-disulfate Luteolin: An in vivo study on an experimental model of tick-borne encephalitis in mice found that 7,3'-disulfate luteolin, a derivative of luteolin, exhibited notable antiviral activity. The administration of this compound increased the survival rate of mice infected with the TBE virus and prolonged their lifespan nih.govcncb.ac.cn. This suggests that luteolin-based compounds could be a promising avenue for developing antiviral agents against TBEV. Luteolin itself has also been reported to have broad antiviral properties against other viruses, including Pseudorabies virus (PRV) and Japanese encephalitis virus (JEV) nih.gov.
Antimicrobial Activity Studies
The antimicrobial potential of luteolin and its glycosides has been evaluated against a range of bacterial and fungal pathogens. Specific data for this compound is limited, but studies on related structures provide insight into their spectrum of activity. Luteolin has shown effectiveness against all tested strains of bacteria and Candida unesp.br.
Luteolin 7-O-rutinoside: This glycoside has demonstrated broad-spectrum antimicrobial activity. It is reported to be active against several bacterial and fungal strains, with Minimum Inhibitory Concentrations (MICs) indicating its potential as an antimicrobial agent caymanchem.com.
Luteolin Glycosides: Other glycosides, such as Luteolin 7-O-glucoside and Luteolin 7-O-β-D-glucuronide, have also been identified as having antifungal properties against pathogens like C. albicans and A. niger nih.gov.
The following table presents the Minimum Inhibitory Concentration (MIC) values for Luteolin 7-O-rutinoside against various microbial strains.
| Microbial Strain | Type | MIC (µg/mL) |
| Bacillus subtilis | Gram-positive Bacteria | 100-200 |
| Staphylococcus aureus | Gram-positive Bacteria | 100-200 |
| Agrobacterium tumefaciens | Gram-negative Bacteria | 100-200 |
| Micrococcus luteus | Gram-positive Bacteria | 100-200 |
| Escherichia coli | Gram-negative Bacteria | 100-200 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 100-200 |
| Candida albicans | Fungus | 100 |
| Saccharomyces cerevisiae | Fungus | 200 |
| Candida lusitaniae | Fungus | 50 |
Data derived from studies on Luteolin 7-O-rutinoside caymanchem.com.
Structure Activity Relationship Sar of Luteolin 7 O α L Rhamnoside and Its Analogues
Influence of Glycosylation on Biological Activity
Glycosylation, the attachment of a sugar moiety to the luteolin (B72000) aglycone, profoundly modifies the compound's physicochemical properties, such as solubility, stability, and lipophilicity. These changes, in turn, significantly influence its bioavailability and biological activity.
Comparative Efficacy with Luteolin Aglycone
The biological efficacy of Luteolin 7-O-α-L-Rhamnoside is often compared to its parent compound, luteolin (the aglycone). In many in vitro assays, the aglycone form exhibits greater potency. For instance, studies on anti-inflammatory and antioxidant activities have shown that luteolin can be a more potent inhibitor of certain enzymes and a more effective radical scavenger than its glycosylated counterparts. nih.govnih.gov This difference is frequently attributed to the aglycone's ability to more readily interact with or penetrate cellular membranes and access the active sites of target enzymes. core.ac.uk
Luteolin, for example, demonstrated high inhibitory activity against thromboxane and leukotriene synthesis, key pathways in inflammation, whereas its glycosides showed more moderate effects. nih.govresearchgate.net Similarly, in studies related to anti-Alzheimer's disease and anti-diabetic effects, luteolin was found to be a more potent inhibitor of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and protein tyrosine phosphatase 1B (PTP1B) compared to its C-glycoside derivatives. nih.govresearchgate.net The free hydroxyl groups on the luteolin structure are considered crucial for these activities. researchgate.net
| Compound | Target/Activity | Observation |
| Luteolin (Aglycone) | Anti-inflammatory (Leukotriene Synthesis) | High inhibitory activity. nih.gov |
| Luteolin Glycosides | Anti-inflammatory (Leukotriene Synthesis) | Moderate inhibitory activity. nih.gov |
| Luteolin (Aglycone) | Anti-diabetic (PTP1B Inhibition) | Strongest inhibitory activity. nih.gov |
| Luteolin C-Glycosides | Anti-diabetic (PTP1B Inhibition) | Inactive at the same concentrations. nih.gov |
| Luteolin (Aglycone) | Anti-Alzheimer's (AChE, BChE Inhibition) | Most potent inhibition. nih.gov |
Effect of Sugar Moiety Type (e.g., Rhamnose vs. Glucose) and Number
The type and number of sugar units attached to the luteolin core are significant factors in determining biological activity. The most common sugars found in flavonoid glycosides are glucose and rhamnose. nih.govnih.gov The presence of rhamnose, as in this compound, can lead to different metabolic fates compared to glucosides. Flavonoid rhamnosides often require specific microbial enzymes, such as α-L-rhamnosidases, for the cleavage of the sugar moiety, which is a necessary step for the absorption of the aglycone in the gut. cambridge.orgresearchgate.net
In contrast, some flavonoid glucosides can be absorbed directly in the small intestine or are more readily hydrolyzed by human enzymes. nih.gov This difference in metabolism and absorption can affect the bioavailability and ultimate bioactivity of the compound.
The number of sugar moieties also plays a role. Generally, an increase in the number of sugars tends to decrease antioxidant activity. nih.gov Aglycones are typically more potent antioxidants than their corresponding monoglycosides, which are, in turn, more potent than their diglycosides. nih.gov
Impact of Glycosidic Linkage Position (e.g., 7-O-glycosylation)
The position of the glycosidic bond on the luteolin molecule is a critical determinant of its activity. Flavonoids are most commonly glycosylated at the 3- or 7-hydroxyl positions. nih.govcambridge.org For luteolin, a flavone (B191248), glycosylation typically occurs at the 7-position.
Research on the antioxidant activity of luteolin and its glucosides has highlighted the importance of the 3',4'-dihydroxy structure (a catechol group) on the B ring. nih.gov Glycosylation at the 7-position, as seen in this compound, preserves this crucial B-ring structure, allowing the compound to retain significant antioxidant capacity. nih.gov Studies comparing luteolin 7-O-β-glucoside with other isomers found that it showed high DPPH radical scavenging activity, comparable to the luteolin aglycone. nih.gov In contrast, when glycosylation occurs at the 3' or 4' positions on the B ring, the antioxidant activity is substantially diminished. nih.govrsc.org
| Compound | Glycosylation Position | DPPH Scavenging Activity (IC50) | Key Structural Feature |
| Luteolin | Aglycone | 20.2 µM | Free 3',4'-dihydroxy B-ring nih.gov |
| Luteolin 7-O-β-glucoside | 7-OH | 21.2 µM | Free 3',4'-dihydroxy B-ring nih.gov |
| Luteolin 3'-O-β-glucoside | 3'-OH | > 100 µM | Masked 3',4'-dihydroxy B-ring nih.gov |
| Luteolin 4'-O-β-glucoside | 4'-OH | > 100 µM | Masked 3',4'-dihydroxy B-ring nih.gov |
Role of Rhamnose Stereochemistry (α-L-configuration) on Interactions
The stereochemistry of the sugar moiety—specifically the α-L-configuration of rhamnose—is vital for molecular recognition by enzymes. The specific spatial arrangement of the hydroxyl groups on the rhamnose sugar dictates how it fits into the binding pockets of proteins, particularly the active sites of glycosidase enzymes. researchgate.net
The α-L-rhamnosidase enzymes, found in various microorganisms including human gut bacteria, are highly specific for cleaving terminal α-L-rhamnose residues from natural glycosides. researchgate.net This specificity underscores the importance of the α-L-configuration for biological processing. The enzyme's active site is shaped to accommodate this specific stereoisomer, facilitating the hydrolysis of the glycosidic bond. This enzymatic action is a critical step in the metabolism of this compound, releasing the more readily absorbable luteolin aglycone. Therefore, the α-L-configuration acts as a specific molecular key, ensuring that the compound is recognized and processed by a particular class of enzymes. researchgate.net
Effects of Hydroxylation and Methylation Patterns on Biological Activity
Modifications to the luteolin core, such as additional hydroxylation or methylation, can alter the biological activity of the resulting analogue. The number and position of hydroxyl (-OH) groups are paramount for the antioxidant activity of flavonoids, influencing their ability to donate hydrogen atoms and scavenge free radicals. nih.gov
Methylation, the addition of a methyl group (-CH3), typically to a hydroxyl group, can also significantly impact bioactivity. For instance, Luteolin 7-methyl ether has been studied for its anti-inflammatory effects. In human keratinocytes, it was shown to reduce the expression of pro-inflammatory cytokines like IL-6 and G-CSF. nih.gov Methylation can increase the lipophilicity of the flavonoid, which may enhance its ability to cross cell membranes. However, it can also block a hydroxyl group that might be essential for a specific biological interaction, such as hydrogen bonding with a target protein or for antioxidant activity. The pharmacological properties of flavonoids are thus highly dependent on these structural features, including hydroxylation and O-methylation patterns. nih.gov
Molecular Docking and Computational Studies for Binding Affinity to Targets
Molecular docking and other computational methods are powerful tools for elucidating the structure-activity relationships of flavonoids by predicting their binding affinity and interaction modes with protein targets. nih.govmdpi.com These studies can reveal the specific forces—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. mdpi.comnih.gov
For luteolin and its glycosides, docking studies have been used to explore their potential as inhibitors of various enzymes. For example, studies on Luteolin-7-O-rutinoside (which has a rhamnose and a glucose unit) investigated its binding to the Spike protein of SARS-CoV-2. The study found that the compound had a favorable binding energy, forming multiple hydrogen bonds and hydrophobic interactions within the receptor-binding domain. doi.org
Similarly, molecular docking of Luteolin-7-O-glucoside with α-amylase and α-glucosidase, enzymes relevant to diabetes, has been performed to understand its inhibitory potential. researchgate.net Computational analyses of luteolin itself have explored its binding to targets like Cytochrome P450 17A1 and core targets in gastro-esophageal reflux disease, confirming its ability to effectively bind to multiple proteins. nih.govnih.gov These in silico approaches provide a theoretical foundation for the observed biological activities and can guide the design of more potent analogues. sphinxsai.com
| Compound | Target Protein | Binding Affinity / Dock Score (kcal/mol) | Key Interactions Noted |
| Luteolin-7-O-rutinoside | SARS-CoV-2 Spike Protein | Favorable binding energy | 11 Hydrogen bonds, 5 hydrophobic interactions, 1 salt bridge doi.org |
| Quercetin-3-O-rhamnoside | SARS-CoV-2 Protease | -9.7 | High binding affinity researchgate.net |
| Luteolin | Tankyrase II | -11.472 | Hydrogen bonding interactions thaiscience.info |
| Luteolin | IL6 | Stable complex formation | Effective binding confirmed by molecular dynamics nih.gov |
Future Research Directions and Translational Perspectives Excluding Clinical Applications
Elucidation of Undiscovered Molecular Targets and Cellular Pathways
While much of the existing research has focused on its aglycone, luteolin (B72000), the specific molecular interactions of Luteolin 7-O-α-L-rhamnoside remain a key area for future investigation. Luteolin itself is known to interact with a wide array of cellular signaling pathways. nih.govbham.ac.uk Future studies are expected to determine how the addition of the α-L-rhamnoside moiety modifies these interactions or confers novel targeting capabilities.
Research on luteolin and its other glycosides has revealed modulation of critical cellular pathways, including:
Inflammatory Pathways : Luteolin and Luteolin-7-O-glucoside have been shown to modulate inflammatory responses by inhibiting transcription factors like NF-κB and AP-1, and regulating signaling cascades such as PI3K-Akt. researchgate.netnih.gov
Oxidative Stress Response : The Nrf2/MAPK-mediated Heme oxygenase-1 (HO-1) signaling cascade is a key target for both luteolin and its 7-O-glucoside, highlighting their role in strengthening antioxidative potential in cells. nih.govresearchgate.net
Cell Growth and Survival Pathways : Luteolin influences the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell growth, differentiation, and survival. nih.govbham.ac.uk
STAT3 Pathway : Luteolin-7-O-glucoside, a structurally similar compound, has been demonstrated to inhibit the STAT3 pathway, which is a key regulator of endothelial inflammation and cell proliferation. mdpi.com
A study has suggested that Luteolin-7-O-α-L-rhamnoside could function as a multi-target inhibitor of enzymes such as alpha-amylase, tyrosinase, and hyaluronidase (B3051955), with the rhamnose group appearing to be significant for its activity against hyaluronidase. researchgate.net A primary goal for future research is to deconstruct the specific contributions of the rhamnose sugar in receptor binding and pathway modulation, comparing its effects to the luteolin aglycone and other glycosides. Elucidating undiscovered molecular targets unique to the rhamnoside form is a priority for understanding its distinct biological role.
Table 1: Investigated Molecular Targets of Luteolin and its Glycosides
| Pathway/Target Class | Specific Molecular Targets | Associated Compound(s) | Reference(s) |
|---|---|---|---|
| Cancer-Related Pathways | PI3K/Akt, MAPK/ERK, mTOR, c-Met, VEGFR2, ERα, FLT3 | Luteolin | nih.govbham.ac.uk |
| Inflammatory Signaling | NF-κB, AP-1, PI3K-Akt, iNOS, COX-2 | Luteolin, Luteolin-7-O-glucoside | researchgate.net |
| Antioxidant Response | Nrf2, HO-1, p38, JNK | Luteolin, Luteolin-7-O-glucoside | nih.gov |
| Cell Proliferation & Inflammation | JAK/STAT3 | Luteolin-7-O-glucoside | mdpi.com |
| Metabolic Enzymes | Alpha-amylase, Tyrosinase, Hyaluronidase | Luteolin-7-O-α-L-rhamnoside | researchgate.net |
Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling
The accurate detection and quantification of this compound and its metabolites are crucial for preclinical research. A variety of chromatographic techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and counter-current chromatography (CCC), are foundational methods for the analysis of luteolin and its derivatives. nih.govnih.gov
Currently, HPLC coupled with detectors such as photodiode array (DAD) and mass spectrometry (MS) is widely utilized for its precision. nih.govconicet.gov.ar Advanced MS techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and are essential for identifying and quantifying metabolites in complex biological matrices like blood plasma. conicet.gov.arpharmjournal.ruekb.eg For instance, untargeted metabolomics using LC-MS/MS has been effectively used to investigate the metabolic impact of Luteolin-7-O-glucuronide on algal cells, revealing significant changes in intracellular metabolites. mdpi.comnih.gov
Future research in this area should focus on the development of higher-throughput and more sensitive analytical methods. The goals would be to:
Enhance the ability to differentiate between various luteolin glycosides (e.g., rhamnosides, glucosides, glucuronides) and their respective metabolites.
Improve the resolution and identification of novel, low-abundance metabolites through advanced chromatographic stationary phases and sophisticated data analysis algorithms.
Apply untargeted metabolomics approaches more broadly in preclinical models to create comprehensive profiles of the metabolic perturbations induced by this compound.
Table 2: Analytical Techniques for the Profiling of Luteolin and its Derivatives
| Technique | Abbreviation | Application | Reference(s) |
|---|---|---|---|
| Thin Layer Chromatography | TLC | Separation and detection of flavonoids, often using UV light. | nih.govnih.gov |
| High-Performance Liquid Chromatography | HPLC | Widely used for quantification, often coupled with UV or DAD detectors. | nih.govconicet.gov.ar |
| Liquid Chromatography-Mass Spectrometry | LC-MS/MS | High-sensitivity identification and quantification of metabolites in biological samples. | pharmjournal.ruekb.eg |
| Gas Chromatography | GC | Used for the analysis of chemical compounds. | nih.gov |
| Capillary Electrophoresis | CE | A method for the determination of luteolin. | nih.gov |
Exploration of Synergistic Research Effects with Other Bioactive Compounds or Therapies
The potential for this compound to act synergistically with other compounds or therapies is a promising avenue for basic research. Studies on luteolin have already shown that it can produce significantly improved therapeutic benefits when used in combination with other agents in preclinical cancer models. nih.govscilit.com
One notable area of exploration is the combination with non-pharmacological therapies. For example, a study combining luteolin with Light Emitting Diode (LED) therapy demonstrated a synergistic anti-inflammatory effect in microglial cells. ebi.ac.uk This combination therapy was more effective at inhibiting the production of inflammatory mediators like TNF-α and IL-6 than either treatment alone. ebi.ac.uk This finding opens the door for future investigations into whether this compound could have similar or enhanced synergistic effects with phototherapies in various research models. Further studies could explore its combination with other flavonoids or bioactive compounds to map out synergistic interactions at the molecular level, potentially uncovering novel mechanisms of action.
Application in Novel Preclinical Disease Models for Mechanistic Insights
To gain a deeper understanding of the mechanisms of action of this compound, its application in advanced and more physiologically relevant preclinical models is essential. The aglycone luteolin has been extensively studied in a wide range of traditional in vitro and in vivo preclinical models for conditions such as cancer, diabetes, and hepatitis. nih.govresearchgate.netmdpi.com
Future research on this compound should move beyond these conventional models to incorporate more sophisticated systems, such as:
Organoid Models : Three-dimensional cell cultures that mimic the structure and function of specific organs, allowing for more accurate predictions of tissue-specific responses.
Genetically Engineered Mouse Models (GEMMs) : These models carry specific genetic alterations that replicate human diseases more faithfully than traditional xenograft models.
Patient-Derived Xenografts (PDXs) : Cancer models created by implanting tumor tissue from a human patient into an immunodeficient mouse, which can help in studying therapy response in a more personalized context.
Utilizing these novel preclinical models will provide critical mechanistic insights into how this compound functions in a biological system that more closely resembles human physiology, paving the way for a better understanding of its pharmacological potential.
Role as a Research Tool in Mechanistic Biology and Preclinical Pharmacology
Beyond its own potential, this compound can serve as a valuable research tool for probing fundamental biological processes. Luteolin and its glycosides are already used by researchers to investigate and modulate specific cellular pathways. For example, they are employed to study the intricacies of inflammatory signaling (NF-κB, PI3K-Akt) and antioxidant response pathways (Nrf2/HO-1). researchgate.netnih.gov Luteolin-7-O-glucoside has been used specifically to explore the role of the STAT3 pathway in endothelial cell biology. mdpi.com
Given its potential as a multi-target enzyme inhibitor, this compound could be utilized as a chemical probe to elucidate the roles of enzymes like hyaluronidase in various disease processes. researchgate.net In preclinical pharmacology, its defined structure-activity relationships, particularly the influence of the rhamnose moiety, can inform the rational design of new derivatives or more potent and selective inhibitors of its identified molecular targets. This makes it a useful scaffold compound for the development of novel research agents.
Q & A
Q. What are the standard protocols for isolating Luteolin 7-O-α-L-Rhamnoside from plant sources?
Methodological Answer: Isolation typically involves sequential solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Key steps include:
- Column Chromatography : Silica gel or reversed-phase (RP18) columns with gradient elution (e.g., CHCl₃/MeOH or MeOH/H₂O) to fractionate crude extracts .
- Repeated Fractionation : Fractions rich in flavonoids are re-chromatographed using solvent systems like CHCl₃/acetone (5:1) or MeOH/acetone/H₂O (1:1:1.5) to enhance purity .
- Detection : UV-Vis spectroscopy (e.g., dark purple spots under UV light) and spray reagents (e.g., AlCl₃ for flavonoid identification) guide fraction selection .
- Validation : Final purity is confirmed via HPLC coupled with mass spectrometry (LC-ESI-QTOF-MS/MS) .
Q. How is the structure of this compound confirmed using spectroscopic methods?
Methodological Answer: Structural elucidation relies on:
- NMR Spectroscopy :
- Mass Spectrometry : HR-ESI-MS provides molecular ion peaks (e.g., [M+H]+ or [M−H]−) and fragmentation patterns to verify sugar moieties .
- Acid Hydrolysis : Hydrolysis with HCl/MeOH followed by co-chromatography with authentic sugars (e.g., rhamnose) confirms monosaccharide identity .
Advanced Research Questions
Q. How can researchers address challenges in distinguishing this compound from structurally similar flavonoid glycosides?
Methodological Answer:
- Isomeric Differentiation : Use 2D NMR techniques (e.g., COSY, HMBC) to resolve overlapping signals. For example, HMBC correlations between rhamnose anomeric protons (δ 4.5–5.5 ppm) and luteolin’s C-7 position confirm the glycosylation site .
- Enzymatic Hydrolysis : Specific glycosidases (e.g., α-L-rhamnosidases) cleave rhamnose residues, allowing comparison of aglycone products with standards .
- Advanced MS/MS : LC-ESI-QTOF-MS/MS with collision-induced dissociation (CID) distinguishes glycosylation patterns based on characteristic fragment ions (e.g., loss of 146 Da for rhamnose) .
Q. What experimental strategies are employed to study the glycosylation-dependent bioactivity of this compound?
Methodological Answer:
- Comparative Aglycone Studies : Compare bioactivity of this compound with its aglycone (luteolin) in assays such as:
- Antioxidant Activity : DPPH/ABTS radical scavenging assays to assess glycosylation’s impact on redox potential .
- Anti-inflammatory Models : Measure NO inhibition in macrophage cells (e.g., RAW 264.7) to evaluate rhamnoside-specific effects .
- Molecular Docking : Simulate interactions between the glycosylated compound and target proteins (e.g., caspase-3 or VEGFR-2) using software like AutoDock. High binding energy (e.g., −6.44 to −9.68 kcal/mol) suggests functional relevance .
Q. How can proteomic and metabolomic data integration elucidate the role of this compound in plant stress responses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
